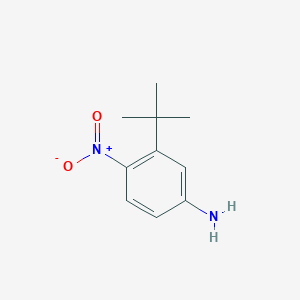

3-Tert-butyl-4-nitroaniline

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C10H14N2O2 |

|---|---|

Molekulargewicht |

194.23g/mol |

IUPAC-Name |

3-tert-butyl-4-nitroaniline |

InChI |

InChI=1S/C10H14N2O2/c1-10(2,3)8-6-7(11)4-5-9(8)12(13)14/h4-6H,11H2,1-3H3 |

InChI-Schlüssel |

DVMHPTQYUHBVDY-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=C(C=CC(=C1)N)[N+](=O)[O-] |

Kanonische SMILES |

CC(C)(C)C1=C(C=CC(=C1)N)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Research Significance Within Aromatic Amine Chemistry

Aromatic amines, and particularly substituted anilines, are of paramount importance in chemical synthesis. They serve as crucial precursors and intermediates for a wide range of products, including azo dyes, pharmaceuticals, and advanced polymers. google.com The significance of a compound like 3-tert-butyl-4-nitroaniline within this class stems from the unique interplay of its three functional substituents on the benzene ring: the amino (-NH2) group, the nitro (-NO2) group, and the tert-butyl (-(CH3)3) group.

The amino group acts as an electron-donating group and a weak base, while the nitro group is strongly electron-withdrawing. This "push-pull" electronic arrangement across the aromatic system is characteristic of many nitroanilines and is known to give rise to interesting optical and electronic properties. insilico.eu The addition of a bulky tert-butyl group introduces significant steric hindrance and also acts as a weak electron-donating group through induction. researchgate.net

The specific meta and para arrangement of these groups in this compound makes it a valuable, albeit less common, subject for academic study. Researchers investigating structure-property relationships could use this isomer to probe how the placement of a bulky, non-polar group influences the electronic effects of the nitro and amino substituents. Such studies are fundamental to understanding reaction mechanisms, regioselectivity in further chemical modifications, and the design of molecules with tailored properties for materials science applications. researchgate.netresearchgate.net

Structural Features and Positional Isomerism in Nitroanilines

The identity and properties of a substituted aniline are defined by the nature and position of the groups attached to the aromatic ring. Aniline itself is a simple aromatic amine, consisting of an amino group attached to a benzene ring. researchgate.net Nitroaniline is derived from aniline by the addition of a nitro group, and it exists in three primary positional isomers: ortho (2-nitroaniline), meta (3-nitroaniline), and para (4-nitroaniline). researchgate.net The position of the nitro group significantly affects the molecule's physical and chemical properties, such as melting point, basicity (pKa), and reactivity. researchgate.net

The introduction of a third substituent, such as a tert-butyl group, vastly increases the number of possible isomers. The term "3-tert-butyl-4-nitroaniline" specifies that, relative to the amino group at position 1, the tert-butyl group is at position 3 (meta) and the nitro group is at position 4 (para). The steric bulk of the tert-butyl group ortho to the amino group can influence the planarity of the molecule and its ability to form intermolecular hydrogen bonds, which in turn affects properties like melting point and solubility. researchgate.net

To illustrate the concept of positional isomerism in this family of compounds, the structures of the requested compound and its other isomers are presented below.

Table 1: Positional Isomers of Tert-butyl Nitroaniline (Note: This table illustrates structural possibilities. Not all isomers may be synthetically common or extensively studied.)

| Compound Name | Structure |

| This compound |  |

| 4-tert-Butyl-3-nitroaniline |  |

| 2-tert-Butyl-4-nitroaniline |  |

| 2-tert-Butyl-5-nitroaniline |  |

The properties of the parent nitroaniline isomers provide a baseline for understanding how these functional groups behave without the influence of the tert-butyl substituent.

Table 2: Properties of Parent Nitroaniline Isomers

| Property | 2-Nitroaniline | 3-Nitroaniline | 4-Nitroaniline |

| Molar Mass | 138.12 g/mol | 138.12 g/mol | 138.12 g/mol |

| Melting Point | 71.5 °C | 114 °C | 146-149 °C |

| Appearance | Orange solid | Yellow solid | Yellow solid |

| pKa (of conjugate acid) | -0.3 | 2.5 | 1.0 |

Data sourced from publicly available chemical databases.

Iv. Crystallographic Investigations and Solid-state Architecture

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction is a powerful technique used to determine the precise arrangement of atoms within a crystal. For derivatives of nitroaniline, this analysis provides crucial data on molecular geometry and the interactions that dictate crystal packing. scispace.comresearchgate.net

In the crystalline state, the conformation of nitroaniline derivatives is typically near-planar. scispace.com However, the presence of bulky substituents like the tert-butyl group can introduce significant steric strain, leading to deviations from planarity. primescholars.comuned.esacs.org For instance, the nitro group in para-substituted nitrobenzenes can be twisted out of the plane of the benzene ring, with the degree of twist influenced by intermolecular interactions within the crystal. mdpi.com Studies on related nitroaniline derivatives show that the nitro group can be tilted from the phenyl ring plane by several degrees. scispace.com In some cases, disorder in the tert-butyl group has been observed, particularly at higher temperatures, which resolves into a more ordered state upon cooling. iucr.org

Table 1: Selected Bond and Angle Parameters for Nitroaniline Derivatives

| Parameter | Observation | Related Compounds |

| Nitro Group Tilt Angle | 2.9° - 7.8° | 2-nitroaniline & 4-nitroaniline derivatives scispace.com |

| C=N Bond Length | ~1.277 Å | Thiophene-containing Schiff bases iucr.org |

| N-O Bond Lengths | Consistent across related nitro-group-containing structures iucr.org | |

| tert-butyl group | Can exhibit dynamic disorder iucr.org | Di-tert-butyl-substituted Schiff bases iucr.org |

This table presents generalized data from studies on related nitroaniline derivatives to illustrate typical molecular geometry.

Hydrogen bonds are a dominant force in the crystal packing of nitroaniline derivatives. researchgate.net Intermolecular N–H···O hydrogen bonds are particularly significant, often leading to the formation of dimers or chains that are fundamental to the supramolecular architecture. scispace.comresearchgate.net In 4-nitroaniline derivatives, these interactions play a crucial role in creating hydrogen-bonded dimers and chains. researchgate.net

Aromatic π–π stacking interactions are another key feature in the crystal packing of nitroaniline derivatives, contributing to the stabilization of the three-dimensional structure. iucr.orgresearchgate.net These interactions can occur in various geometries, including parallel-displaced and T-shaped arrangements. scispace.com In some structures, molecules form stacks along a crystallographic axis, with intercentroid separations indicative of weak π–π interactions. iucr.org The presence of both hydrogen bonding and π–π stacking creates a robust network that defines the crystal's architecture. researchgate.net

The tert-butyl group exerts a profound influence on the crystal lattice of 3-tert-butyl-4-nitroaniline. Its bulkiness introduces steric hindrance, which can affect molecular conformation and packing. primescholars.comresearchgate.net This steric crowding can prevent the close packing of molecules, sometimes creating cavities within the crystal lattice that can include solvent molecules. primescholars.com

Furthermore, the tert-butyl group can impact the thermal expansion properties of the crystal. In a related compound, N-3,5-di-tert-butylsalicylide-3-nitroaniline, weak van der Waals forces between neighboring tert-butyl groups were noted to influence the crystal's response to temperature changes. rsc.org The dynamic disorder of tert-butyl groups at different temperatures can also lead to phase transitions in the crystalline state. iucr.org

Aromatic π–π Stacking Interactions in Crystal Packing

Crystal Engineering and Polymorphism Studies

Crystal engineering focuses on designing and synthesizing solid-state structures with desired properties. uni-duesseldorf.de For materials like nitroanilines, this is particularly relevant for applications in fields such as nonlinear optics (NLO), which require specific crystal symmetries. researchgate.netaip.org

Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical consideration in crystal engineering. researchgate.netbrunel.ac.uk Different polymorphs of a substance can have distinct physical properties. The study of polymorphism in nitroaniline derivatives is driven by the potential to find forms with enhanced characteristics. researchgate.net

The design of noncentrosymmetric (NCS) crystal lattices is a primary goal in the development of NLO materials, as this lack of inversion symmetry is a prerequisite for second-harmonic generation. researchgate.netaip.org One strategy involves the chemical modification of molecules to disrupt the tendency to pack in a centrosymmetric arrangement. researchgate.net For nitroaniline derivatives, this often involves creating molecules with significant dipole moments due to electron donor and acceptor groups. aps.org

Achieving an NCS structure is a challenge, as strong dipolar interactions can favor antiparallel packing, which results in a centrosymmetric crystal. researchgate.net Design principles include:

Molecular Modification: Introducing substituents that sterically hinder centrosymmetric packing. researchgate.net

Spontaneous Resolution: Crystallizing chiral molecules or racemic mixtures that resolve into separate enantiomorphic crystals. acs.org

Guest-Induced Symmetry Breaking: Using solvent or guest molecules to influence the crystal packing.

Research into paranitroaniline derivatives has shown that compounds like 2-methyl-4-nitroaniline (MNA) and 2-amino-4-nitroaniline (ANA) crystallize in noncentrosymmetric space groups, making them effective for NLO applications. aps.org

Role of Alkyl Chain Length and Steric Bulk on Dipole Orientations and Packing

The introduction of a tert-butyl group onto the aniline ring at a position ortho to the nitro group and meta to the amino group imposes significant steric constraints that dictate the molecule's conformation and its subsequent packing in the crystal lattice.

Steric Hindrance and Molecular Conformation: The primary influence of the bulky tert-butyl group is steric hindrance. In simple molecules like p-nitroaniline, the nitro group is often nearly coplanar with the benzene ring, which facilitates strong intermolecular hydrogen bonding and efficient π–π stacking. mdpi.com However, the voluminous tert-butyl group in this compound would likely force the adjacent nitro group to twist out of the plane of the aromatic ring. This deviation from planarity is a common feature in sterically crowded nitroaromatics and has a significant electronic effect, as it disrupts the π-conjugation between the nitro group and the ring. mdpi.com

Influence on Intermolecular Interactions and Packing: The solid-state architecture of nitroanilines is typically dominated by a network of N-H···O hydrogen bonds between the amino and nitro groups, alongside π–π stacking interactions. researchgate.net The steric bulk of the tert-butyl group in this compound would fundamentally alter this arrangement.

Disruption of Hydrogen Bonding Networks: The twisting of the nitro group and the physical obstruction caused by the tert-butyl substituent would likely prevent the formation of the simple, planar hydrogen-bonded chains or sheets observed in less hindered nitroanilines. researchgate.net The packing would have to accommodate the bulky, non-polar alkyl group, potentially leading to more complex or less efficient hydrogen-bonding motifs.

Creation of Packing Voids: Bulky substituents like the tert-butyl group can prevent molecules from packing closely, which may lead to a more open crystal lattice with a lower packing efficiency. nih.gov This can influence the material's density and create cavities within the structure. nih.gov

Correlating Solid-State Structure with Macroscopic Properties

The molecular arrangement dictated by the tert-butyl group directly translates to the observable macroscopic properties of this compound. The table below summarizes the likely correlations based on the structural effects discussed.

| Predicted Structural Feature | Likely Effect on Macroscopic Property | Rationale |

| Steric hindrance from tert-butyl group | Lower Melting Point & Density | The bulky group disrupts efficient crystal packing, leading to weaker overall intermolecular forces compared to planar analogues like p-nitroaniline. This requires less energy to overcome, resulting in a lower melting point. Inefficient packing also leads to lower density. |

| Increased aliphatic character | Modified Solubility Profile | The large, non-polar tert-butyl group is expected to increase solubility in non-polar organic solvents. solubilityofthings.com Conversely, its low polarity and potential disruption of hydrogen bonding with water would result in very low aqueous solubility. |

| Forced non-planar conformation | Altered Optical Properties | The twisting of the nitro group out of the aromatic plane disrupts the π-electron system. mdpi.com This would alter the electronic absorption spectrum (color) and could influence nonlinear optical responses. |

| Disruption of centrosymmetric packing | Potential for SHG Activity | Many simple nitroanilines crystallize in centrosymmetric space groups, which cancels out any net NLO effect. The steric bulk of the tert-butyl group makes such symmetric packing less probable, increasing the chance of a non-centrosymmetric structure necessary for SHG. |

In essence, the steric demands of the tert-butyl group in this compound are the dominant factor controlling its solid-state architecture. This substituent prevents the adoption of simple, highly-ordered packing arrangements typical of smaller nitroanilines and instead favors more complex structures governed by a balance of weak hydrogen bonds and significant van der Waals forces. These structural features, in turn, define the compound's physical properties, from its melting point and solubility to its potential as a functional optical material.

V. Advanced Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

DFT calculations offer a robust framework for modeling the electronic structure of molecules with a favorable balance between accuracy and computational cost. For derivatives of nitroaniline, various DFT functionals and basis sets have been employed to elucidate their properties. asianpubs.orgscispace.com

Theoretical calculations, often initiated from crystallographic data, are used to determine the most stable (optimized) geometry of the 3-tert-butyl-4-nitroaniline molecule in the gas phase. researchgate.net These calculations provide precise bond lengths, bond angles, and dihedral angles. The presence of the bulky tert-butyl group and the electron-withdrawing nitro group significantly influences the geometry of the aniline ring. DFT studies on related nitroaniline derivatives have shown that intramolecular hydrogen bonding and π-π stacking interactions play a crucial role in their crystal structures. scispace.comresearchgate.net For instance, in some nitroaniline derivatives, an intramolecular hydrogen bond can form between the amino and nitro groups, creating a six-membered chelate ring that enhances electron delocalization. scispace.com

Table 1: Selected Optimized Geometrical Parameters of a Related Nitroaniline Derivative (Illustrative) (Note: Specific data for this compound was not available in the searched literature. The table below is illustrative of typical data obtained from DFT calculations for similar molecules.)

| Parameter | Bond Length (Å) / Angle (°) |

| C-N (amino) | 1.39 |

| C-N (nitro) | 1.45 |

| N-O (nitro) | 1.23 |

| C-C (aromatic) | 1.39 - 1.41 |

| C-N-O (nitro angle) | 118.0 |

| C-C-N (amino angle) | 121.0 |

This table is for illustrative purposes and does not represent actual calculated values for this compound.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. libretexts.orgunesp.br The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). libretexts.org The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity. researchgate.net A smaller energy gap suggests that the molecule is more polarizable and reactive. researchgate.net

In molecules like this compound, the HOMO is typically localized on the electron-rich amino group and the aromatic ring, while the LUMO is concentrated on the electron-withdrawing nitro group. This distribution facilitates intramolecular charge transfer (ICT) from the donor (amino group) to the acceptor (nitro group) upon electronic excitation, which is a key factor for its potential NLO properties. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Data (Note: Specific data for this compound was not available in the searched literature. The table provides typical values for similar nitroaniline derivatives.)

| Parameter | Energy (eV) |

| EHOMO | -6.5 |

| ELUMO | -2.5 |

| Energy Gap (ΔE) | 4.0 |

This table is for illustrative purposes and does not represent actual calculated values for this compound.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule. researchgate.net These maps are invaluable for identifying the electrophilic and nucleophilic sites of a molecule and predicting its interaction with other chemical species. researchgate.netpku.edu.cn In an MEP map, regions of negative potential (typically colored red) indicate an excess of electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and prone to nucleophilic attack. researchgate.net

For this compound, the MEP map would show a region of high negative potential around the oxygen atoms of the nitro group, making it a likely site for hydrogen bonding or coordination with electrophiles. researchgate.net Conversely, the hydrogen atoms of the amino group would exhibit a positive potential, indicating their role as hydrogen bond donors. researchgate.net

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interactions. uni-muenchen.deresearchgate.net It provides a detailed picture of the delocalization of electron density from filled (donor) Lewis-type NBOs to empty (acceptor) non-Lewis NBOs. uni-muenchen.de The stabilization energy (E(2)) associated with these interactions is a measure of the strength of the charge transfer. mdpi.com

In the context of this compound, NBO analysis can quantify the hyperconjugative interactions that contribute to the molecule's stability and electronic properties. researchgate.net A significant interaction would be the delocalization of the lone pair electrons of the amino nitrogen atom into the antibonding π* orbitals of the aromatic ring and the nitro group. This charge transfer is fundamental to the molecule's properties, including its nonlinear optical response. researchgate.netmdpi.com

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Prediction of Nonlinear Optical (NLO) Properties

Organic molecules with donor-π-acceptor (D-π-A) structures, such as this compound, are of great interest for their potential applications in nonlinear optics. asianpubs.org Theoretical calculations are instrumental in predicting and understanding the NLO properties of these materials. asianpubs.org

The dipole moment (μ) and linear polarizability (α) are fundamental electronic properties that influence a molecule's interaction with an external electric field. DFT calculations can provide accurate values for these properties. worldscientific.com The dipole moment arises from the asymmetric distribution of charge within the molecule, which is significant in D-π-A systems. The linear polarizability describes the ease with which the electron cloud of the molecule can be distorted by an electric field. Calculations on similar p-nitroaniline derivatives have shown that the choice of DFT functional can influence the calculated values of dipole moments and polarizabilities. worldscientific.com

First-Order (β) and Higher-Order Hyperpolarizability Computations

Computational methods, particularly Density Functional Theory (DFT), are widely employed to calculate hyperpolarizabilities. e-journals.inasianpubs.org For p-nitroaniline, various DFT functionals such as B3LYP, BPV86, and M-06 have been used with basis sets like 6-31++G(d,p) to determine its NLO properties. e-journals.inasianpubs.org These studies consistently show that p-nitroaniline possesses a significant first-order hyperpolarizability, which is a hallmark of its excellent NLO activity. e-journals.in

The introduction of an alkyl group, such as a tert-butyl group, at the 3-position is expected to influence the electronic and steric properties of the molecule, thereby affecting its hyperpolarizability. Theoretical calculations on N-alkyl substituted p-nitroaniline derivatives have shown that the hyperpolarizability can be enhanced upon substitution. e-journals.in For instance, a study on N-butyl-4-nitroaniline (NB4N), a structural analog, involved DFT calculations at the B3LYP/6–311++G (d, p) level to investigate its hyperpolarizability. researchgate.net

Higher-order hyperpolarizabilities, such as the second-order hyperpolarizability (γ), are also important for understanding the full NLO response of a material. However, computational studies focusing on these higher-order properties for nitroaniline derivatives are less common but are emerging with advanced computational techniques.

Table 1: Calculated Nonlinear Optical Properties of p-Nitroaniline (pNA) using Different DFT Functionals with 6-31++G(d,p) basis set.

| Property | B3LYP | M06 |

| Dipole Moment (µ) (Debye) | 7.02 | 7.15 |

| Isotropic Polarizability (α) (a.u.) | 91.95 | 89.26 |

| Anisotropic Polarizability (Δα) (a.u.) | 127.35 | 129.58 |

| First-Order Hyperpolarizability (β) (a.u.) | 2007.83 | 1968.10 |

| Data sourced from a computational study on p-nitroaniline derivatives. e-journals.in |

Structure-Property Relationships for Enhanced NLO Activity

The relationship between molecular structure and NLO activity is a cornerstone of materials science, guiding the design of new chromophores. In push-pull systems like this compound, the key elements are the electron-donating amino group and the electron-withdrawing nitro group, connected by a π-conjugated system (the benzene ring).

Computational studies on substituted anilines have shown that electronic descriptors, such as partial atomic charges and the susceptibility to nucleophilic attack, are critical in predicting their properties. rsc.org For NLO properties, the extent of intramolecular charge transfer (ICT) from the donor to the acceptor group is a decisive factor. The tert-butyl group's influence on the geometry and electronic distribution of the molecule would directly impact this ICT and, consequently, the magnitude of the first-order hyperpolarizability.

Computational Studies of Intermolecular Forces

The arrangement of molecules in the solid state is governed by a delicate balance of intermolecular forces. Computational methods offer a window into these interactions, providing quantitative measures of their strength and nature.

Dimerization Energy Calculations in the Solid State

Understanding the interactions between pairs of molecules, or dimers, is the first step toward deciphering the crystal packing. Dimerization energy calculations, often performed using DFT with corrections for van der Waals interactions, quantify the stability of these molecular pairs.

While specific dimerization energy calculations for this compound are not reported, studies on related p-nitroaniline derivatives provide valuable insights. researchgate.net In these systems, intermolecular interactions such as N-H···O hydrogen bonds and π-π stacking interactions are significant in stabilizing the dimers. researchgate.net For example, DFT calculations have been used to determine the dimerization energies of hydrogen-bonded and π-stacked dimers of various p-nitroaniline derivatives. researchgate.netscispace.com

For this compound, one would expect the formation of N-H···O hydrogen bonds between the amino and nitro groups of adjacent molecules. The presence of the bulky tert-butyl group might sterically hinder certain π-stacking arrangements but could also introduce additional C-H···O or C-H···π interactions. DFT calculations would be essential to quantify the energies of these different dimeric arrangements and to determine the most stable configurations that are likely to be present in the crystal lattice.

Hirshfeld Surface Analysis for Quantitative Intermolecular Contact Assessment

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. iucr.orgnih.gov By mapping properties such as the normalized contact distance (d_norm) onto the surface, it provides a detailed picture of the close contacts between molecules.

For a compound like this compound, a Hirshfeld surface analysis would be expected to reveal the prevalence of H···H, O···H, and C···H contacts. nih.gov The O···H contacts would correspond to the N-H···O hydrogen bonds, which are typically seen as sharp spikes in the fingerprint plot. The bulky tert-butyl group would contribute significantly to the H···H and C···H contacts. A study on a related compound, (E)-4-methyl-2-{[(2-methyl-3-nitrophenyl)imino]methyl}phenol, showed that H···H, C···H, and O···H interactions were the most significant, contributing 37.2%, 30.7%, and 24.9% to the total Hirshfeld surface, respectively. nih.gov Similar distributions, with variations due to the specific crystal packing, would be anticipated for this compound.

Vi. Applications in Advanced Functional Materials and Organic Synthesis

Precursor Role in Complex Organic Synthesis

3-Tert-butyl-4-nitroaniline serves as a valuable intermediate in the synthesis of a diverse range of organic molecules. Its functional groups—the amino and nitro groups—provide reactive sites for various chemical transformations, while the tert-butyl group can influence the solubility, stability, and steric interactions of the resulting products. acs.orgsolubilityofthings.com

The structural characteristics of this compound make it a suitable starting material for the creation of specialty dyes and pigments. lookchem.com The presence of the chromophoric nitro group and the auxochromic amino group on the benzene ring is a classic feature of many dye molecules. These groups can be chemically modified through reactions like diazotization of the amino group followed by coupling reactions to produce a wide array of azo dyes. google.com The tert-butyl group can enhance the properties of these colorants, such as their solubility in organic media and their stability.

| Application Area | Role of this compound | Resulting Products |

| Specialty Dyes | Diazotizable aromatic amine | Azo dyes and pigments |

| Pigments | Intermediate | Colorants for textiles and coatings |

This table summarizes the role of this compound in the synthesis of dyes and pigments.

In the pharmaceutical and agrochemical industries, this compound and its derivatives are utilized as key building blocks for the synthesis of more complex, biologically active molecules. lookchem.com The nitroaniline scaffold is present in various compounds with demonstrated therapeutic or pesticidal properties. The synthesis often involves the reduction of the nitro group to an amino group, creating a phenylenediamine derivative which can then undergo further reactions to build the final complex structure. The tert-butyl group can play a role in modulating the lipophilicity of the final compound, which is a critical parameter for its biological activity and transport across cell membranes.

| Industry | Role of this compound | Key Transformations |

| Pharmaceutical | Starting material for drug synthesis | Reduction of nitro group, further functionalization |

| Agrochemical | Precursor for crop protection compounds | Synthesis of bioactive molecules |

This table outlines the use of this compound in producing pharmaceutical and agrochemical intermediates.

The reactivity of this compound allows for its incorporation into advanced polymeric materials and coatings. It can be used as a monomer or a modifying agent to impart specific properties to polymers. For instance, the amino group can react with compounds like epoxides or isocyanates to form cross-linked polymer networks. The presence of the nitro group can enhance the thermal stability and modify the electronic properties of the resulting polymer. The bulky tert-butyl group can influence the polymer's morphology and solubility. acs.org These tailored polymers can find applications in areas such as high-performance coatings, and electronic materials.

Building Block for Pharmaceutical and Agrochemical Intermediates

Contributions to Nonlinear Optics and Optoelectronics

Organic molecules with large second-order nonlinear optical (NLO) properties are of great interest for applications in optoelectronic technologies, including telecommunications, information storage, and optical switching. e-journals.in The design of such molecules often involves creating a "push-pull" system, where an electron-donating group and an electron-withdrawing group are connected through a π-conjugated system. This compound, with its amino (donor) and nitro (acceptor) groups on a benzene ring, fits this design principle.

Second harmonic generation (SHG) is a nonlinear optical process in which two photons with the same frequency are converted into a single photon with twice the frequency (and half the wavelength). This phenomenon is only possible in non-centrosymmetric materials. researchgate.net Organic crystals with high SHG efficiency are sought after for applications in laser technology and optical data processing. ieice.org

| NLO Property | Influencing Factors | Potential Application |

| Second Harmonic Generation (SHG) | Molecular hyperpolarizability (β), non-centrosymmetric crystal packing | Laser frequency conversion, optical devices |

This table highlights the key aspects of this compound's potential in Second Harmonic Generation.

The molecular structure of this compound serves as a model for the design of more complex organic chromophores for optoelectronic applications. mdpi.com The fundamental principle is to create molecules with a large change in dipole moment upon electronic excitation, which is facilitated by the intramolecular charge transfer from the donor to the acceptor group. acs.org

Key design considerations for optoelectronic materials based on this scaffold include:

Donor and Acceptor Strength: Modifying the electron-donating and -withdrawing capabilities of the functional groups can tune the NLO response.

π-Conjugated Bridge: Extending the conjugation length between the donor and acceptor groups can enhance the hyperpolarizability.

Molecular Packing: Controlling the intermolecular interactions to achieve a non-centrosymmetric crystal structure is crucial for second-order NLO effects. The steric hindrance from the tert-butyl group can be a tool to manipulate this packing.

By applying these principles, researchers can design and synthesize novel organic materials with tailored optoelectronic properties for use in devices such as electro-optic modulators and all-optical switches. dokumen.pub

Vii. Environmental Fate and Degradation Mechanisms of Nitroaromatic Derivatives

Abiotic Degradation Pathways

Abiotic degradation involves non-biological processes, primarily driven by light (phototransformation) and chemical reactions like hydrolysis and oxidation in water.

Phototransformation is a critical abiotic pathway for the degradation of many aromatic compounds in the environment. Nitroaromatic compounds can undergo both direct and indirect photolysis.

Direct Photolysis : Compounds that absorb light at wavelengths greater than 290 nm, the range of solar radiation reaching the Earth's surface, may be susceptible to direct photolysis. nih.gov By analogy with 4-nitroaniline, which absorbs light in this range, 3-tert-butyl-4-nitroaniline is also expected to be susceptible to direct degradation by sunlight. nih.gov This process involves the absorption of a photon by the molecule, leading to an excited state that can then undergo various reactions, such as bond cleavage or rearrangement. The conjugative interaction between the nitro group and the aromatic ring influences the compound's ultraviolet (UV) spectrum and its susceptibility to photochemical reactions. epa.gov

Indirect Photolysis : This process involves the reaction of the compound with photochemically generated reactive species in the environment, such as hydroxyl radicals (•OH), peroxy radicals, and carbonate radicals. nih.govresearchgate.net Aromatic amines are known to react relatively quickly with these oxidants in natural waters. nih.gov For instance, the atmospheric half-life of 4-nitroaniline, when reacting with photochemically-produced hydroxyl radicals, is estimated to be around 29 hours. nih.gov While the nitro group can slow this reaction rate compared to unsubstituted aniline, it remains a significant degradation pathway. nih.gov Additionally, photocatalytic reduction using natural semiconductor materials like titanium dioxide (TiO₂) under sunlight has been shown to effectively reduce nitroaromatic compounds to their corresponding amino derivatives. arabjchem.org

Chemical hydrolysis and oxidation are fundamental processes that determine the persistence of chemicals in aquatic environments.

Hydrolysis : Nitroaniline structures generally lack functional groups that readily hydrolyze under typical environmental conditions (pH 5-9). nih.gov Therefore, this compound is not expected to undergo significant hydrolytic degradation in aquatic systems. While alkaline hydrolysis can be achieved under specific industrial process conditions, such as heating in the presence of sodium hydroxide, these conditions are not representative of the natural environment. google.com

Oxidation : As mentioned in the context of indirect photolysis, oxidation by reactive oxygen species like hydroxyl radicals is a relevant degradation pathway for aromatic amines in sunlit surface waters. nih.gov The rate of this oxidation is influenced by the specific structure of the compound and the concentration of the oxidants in the water body.

Phototransformation Mechanisms under Environmental Conditions

Biotransformation Pathways

Biotransformation, or biodegradation, is the enzymatic alteration of substances by living organisms, primarily microorganisms, and is a crucial mechanism for the removal of organic pollutants from the environment. cswab.orgwur.nl

The most common and initial step in the biological degradation of nitroaromatic compounds is the reduction of the nitro group. wur.nl This process is catalyzed by a diverse group of microbial enzymes known as nitroreductases.

Nitroreductase Action : These enzymes typically catalyze the sequential, two-electron reduction of the nitro group (-NO₂) to a nitroso group (-NO), then to a hydroxylamino group (-NHOH), and finally to an amino group (-NH₂). nih.gov This transformation is critical because the resulting aromatic amines are generally less toxic and more amenable to further degradation than the parent nitro compound. wur.nl

Types of Nitroreductases : Nitroreductases are broadly classified into two types. Type I nitroreductases are oxygen-insensitive and use flavins as cofactors to reduce nitroaromatics via two-electron transfers, regardless of the presence of oxygen. nih.gov These are commonly involved in aerobic degradation pathways. Type II nitroreductases are oxygen-sensitive, catalyzing a one-electron reduction to form a nitro anion radical. In the presence of oxygen, this radical is re-oxidized back to the parent nitro compound in a futile cycle, but under anaerobic conditions, it can be further reduced. nih.gov

Examples from Related Compounds : A flavin-nitroreductase, NfnB, was identified in Sphingopyxis sp. strain HMH, which degrades the structurally related herbicide butralin. nih.gov This enzyme was found to be a functional tetramer that selectively reduces one of the nitro groups on butralin. nih.gov Similarly, Ralstonia eutropha JMP134 utilizes a Type I nitroreductase to chemoselectively reduce the nitro group of various nitrophenols to the corresponding hydroxylamino group as the first step in a degradation pathway. nih.gov Various bacterial genera, including Pseudomonas, Rhodococcus, and Acinetobacter, have been shown to degrade nitroanilines, underscoring the widespread nature of this metabolic capability. researchgate.netnih.govrroij.com

Identifying the intermediate products of biodegradation is essential for elucidating the complete degradation pathway and assessing any potential transient toxicities. Based on studies of related compounds, a putative pathway for this compound can be proposed. The initial step is the nitroreduction to form 3-tert-butyl-1,4-diaminobenzene. Subsequent steps would likely involve enzymatic attack on the aromatic ring, leading to ring cleavage and eventual mineralization.

Studies on the herbicide butralin and on 4-nitroaniline have identified several key metabolites that illustrate the common transformation steps.

Interactive Table: Identified Biodegradation Metabolites of Structurally Related Nitroaromatic Compounds

| Parent Compound | Degrading Microorganism | Key Metabolites Identified | Reference |

| Butralin (N-sec-Butyl-4-tert-butyl-2,6-dinitroaniline) | Sphingopyxis sp. strain HMH | N-(sec-Butyl)-4-(tert-butyl)-6-nitrobenzene-1,2-diamine, 5-(tert-Butyl)-3-nitrobenzene-1,2-diamine | nih.gov |

| Butralin | Aerobic Soil Microorganisms | 4-tert-Butyl-2,6-dinitroaniline | epa.gov |

| 4-Nitroaniline | Pseudomonas DL17 | p-Phenylenediamine, Acetanilide, Acetaminophen, Catechol, cis,cis-Muconic acid | eaht.org |

| 4-Nitroaniline | Acclimated Municipal Biosludge | Mineralized to CO₂ and H₂O; partial nitrification observed | nih.gov |

The degradation pathway of 4-nitroaniline by Pseudomonas DL17 was shown to proceed through the formation of p-phenylenediamine, which was then transformed into catechol. eaht.org The presence of catechol suggests the activation of ortho or meta ring-cleavage pathways, which are common in the aerobic degradation of aromatic compounds, ultimately leading to intermediates of central metabolism. eaht.org Similarly, the degradation of butralin involves nitroreduction followed by N-dealkylation. nih.gov These findings strongly suggest that the biodegradation of this compound would also be initiated by nitroreduction, followed by transformations of the resulting amine and eventual aromatic ring cleavage.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.